

Application Notes and Protocols for Ucf-101 in Neuroprotection Assays

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Compound of Interest

Compound Name: Ucf-101

Cat. No.: B7773182

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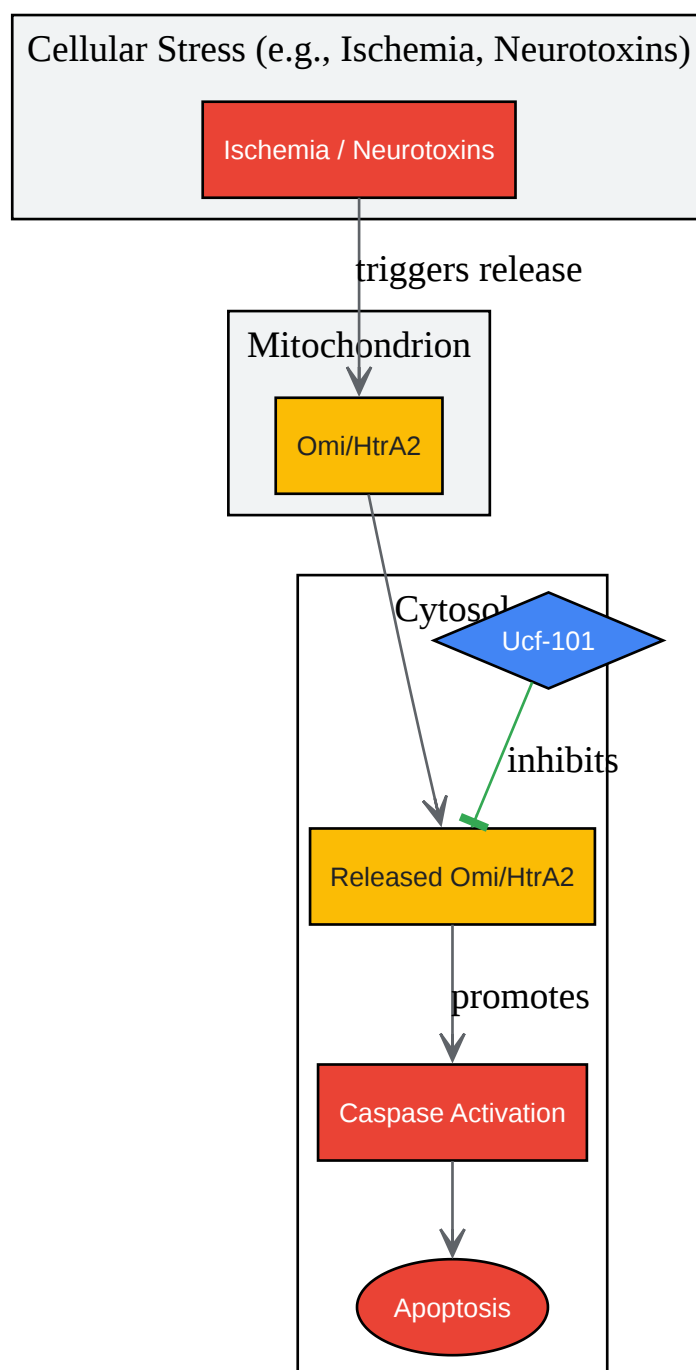
Introduction

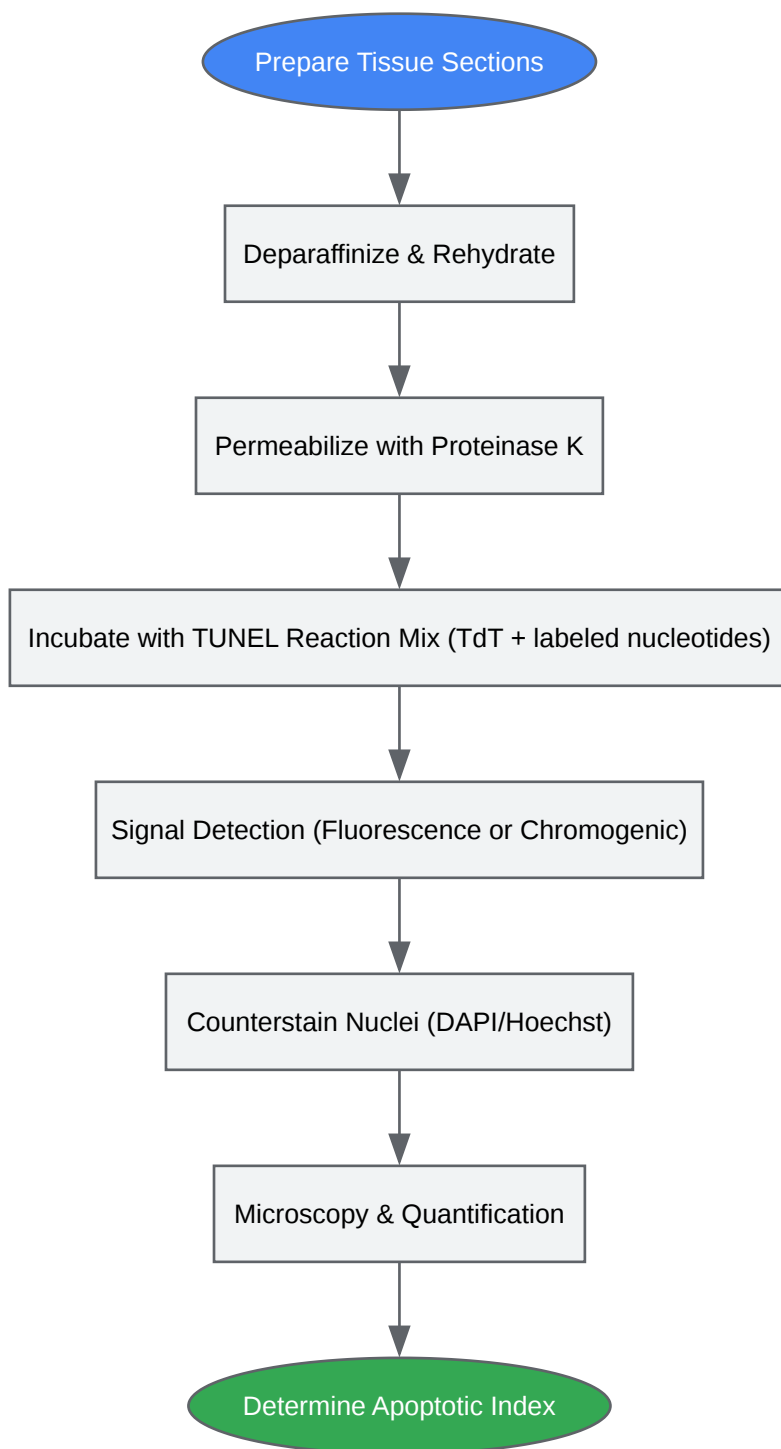
Ucf-101 is a potent and selective inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis.[1][2][3] Its ability to mitigate cell death pathways makes it a valuable tool for investigating neuroprotective strategies in various models of neuronal injury and neurodegenerative diseases. These application notes provide detailed protocols for utilizing **Ucf-101** in common in vitro neuroprotection assays, including models of cerebral ischemia and Parkinson's disease.

Mechanism of Action

Ucf-101 exerts its neuroprotective effects by specifically inhibiting the pro-apoptotic activity of Omi/HtrA2.[1][2] Under cellular stress conditions, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis through both caspase-dependent and caspase-independent pathways. By inhibiting Omi/HtrA2, **Ucf-101** helps to maintain mitochondrial integrity, reduce the activation of downstream caspases, and ultimately prevent neuronal cell death.

Signaling Pathway





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References

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- 2. Oxygen-glucose deprivation and reperfusion (OGD/R) procedure [bio-protocol.org]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
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